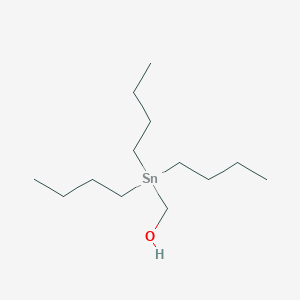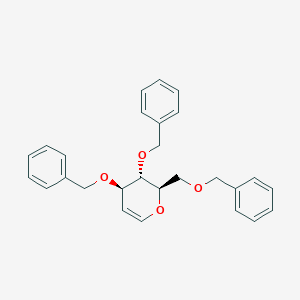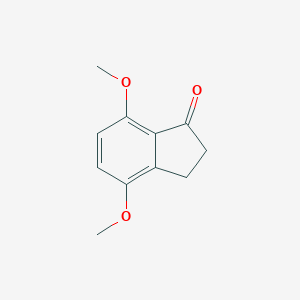
4-(2-Chlorophényl)butylamine
Vue d'ensemble
Description
4-(2-Chlorophenyl)butylamine, also known as 4-chloro-N-tert-butylbenzeneethanamine, is a novel compound with many potential applications in scientific research. It is a small molecule that is synthesized from the reaction of 2-chlorobenzaldehyde and tert-butylamine. This compound has been studied for its potential use in drug discovery, pharmacological research, and as an organic synthesis reagent.
Applications De Recherche Scientifique
Pharmacologie et développement de médicaments
La 4-(2-Chlorophényl)butylamine a des applications potentielles dans le développement de nouveaux composés pharmaceutiques. Elle a été étudiée pour ses interactions avec diverses cibles biologiques, ce qui pourrait conduire au développement de nouveaux agents thérapeutiques . Par exemple, sa similitude structurale avec les phénylbutylamines suggère qu'elle pourrait influencer les systèmes de neurotransmetteurs, conduisant potentiellement à de nouveaux traitements pour les troubles neurologiques .
Biocatalyse en synthèse chirale
Ce composé joue un rôle dans la synthèse d'intermédiaires de médicaments chiraux par biocatalyse. La nature chirale de nombreux médicaments est cruciale pour leur efficacité, et la this compound peut être utilisée pour produire des substances énantiomériquement pures, qui sont importantes dans l'industrie pharmaceutique .
Biologie chimique
La capacité du composé à interagir avec différentes molécules biologiques en fait un candidat pour l'étude de la biologie chimique. Elle peut être utilisée pour comprendre les bases moléculaires de la maladie ou comme outil pour sonder les voies biologiques .
Études d'impact environnemental
La recherche sur l'impact environnemental des produits chimiques comprend la this compound. Sa persistance et son potentiel de bioaccumulation en font un sujet d'étude en écotoxicologie pour comprendre ses effets à long terme sur les écosystèmes .
Safety and Hazards
The safety data sheet for a related compound, n-butylamine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . These safety considerations may also apply to “4-(2-Chlorophenyl)butylamine”, but specific safety data for this compound is not available in the search results.
Mécanisme D'action
Target of Action
4-(2-Chlorophenyl)butylamine is a complex compound that interacts with various targets. It’s important to note that the compound’s structure suggests it may interact with receptors or enzymes that typically bind with amines .
Mode of Action
Based on its structural similarity to other amines, it can be hypothesized that it may interact with its targets through processes such as competitive inhibition, allosteric modulation, or receptor agonism/antagonism .
Biochemical Pathways
Amines like this compound are known to participate in a variety of biochemical processes, including the decarboxylation of amino acids and the amination and transamination of aldehydes and ketones . The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved .
Pharmacokinetics
Similar compounds are often rapidly absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
Based on its structure and the known effects of similar compounds, it may influence cellular processes such as signal transduction, enzyme activity, or ion channel function .
Action Environment
The action, efficacy, and stability of 4-(2-Chlorophenyl)butylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-(2-Chlorophenyl)butylamine are not fully elucidated. It is known that amines, such as 4-(2-Chlorophenyl)butylamine, are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells
Cellular Effects
The specific cellular effects of 4-(2-Chlorophenyl)butylamine are not well-studied. It is known that amines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-(2-Chlorophenyl)butylamine is not fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of 4-(2-Chlorophenyl)butylamine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not well-documented. It is known that the effects of amines can vary over time, from milliseconds (response time) to years (lifetime) .
Dosage Effects in Animal Models
The effects of 4-(2-Chlorophenyl)butylamine at different dosages in animal models have not been extensively studied. It is known that the effects of amines can vary with dosage, and high doses can potentially have toxic or adverse effects .
Metabolic Pathways
The metabolic pathways that 4-(2-Chlorophenyl)butylamine is involved in are not well-characterized. It is known that amines are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of 4-(2-Chlorophenyl)butylamine within cells and tissues are not well-understood. It is known that amines can be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of 4-(2-Chlorophenyl)butylamine and its effects on activity or function are not well-characterized. It is known that amines can be localized in various subcellular compartments .
Propriétés
IUPAC Name |
4-(2-chlorophenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMJRFUCKUESEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465733 | |
| Record name | Benzenebutanamine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807343-03-9 | |
| Record name | Benzenebutanamine, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


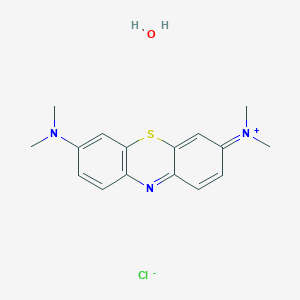
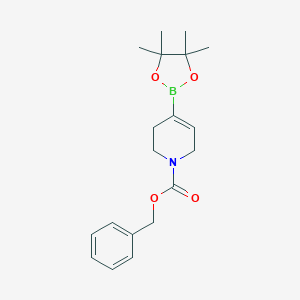

![(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]-2-pyridinyl]methanone](/img/structure/B110792.png)
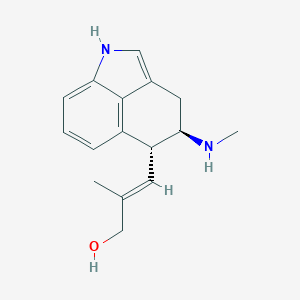
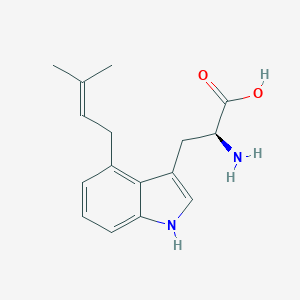


![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)
